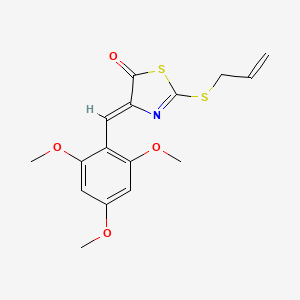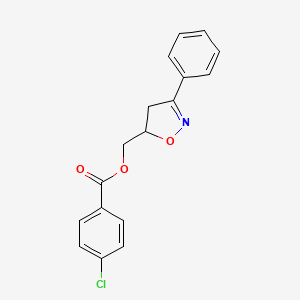
1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration.
Biochemical and physiological effects:
This compound has been reported to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Furthermore, it has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One of the directions is to elucidate its mechanism of action and optimize its therapeutic potential in various diseases. Furthermore, it can also be explored for its potential use as a diagnostic tool for cancer and other diseases. Additionally, its pharmacokinetics and toxicity can also be studied to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can be achieved through several methods. One of the most commonly used methods is the reaction of 2,4-difluoroacetophenone, phenylhydrazine, and 2-thiophenecarboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has shown promising results in various scientific research studies. It has been found to possess anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, it has also been reported to have anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2S/c20-14-8-9-17(16(21)11-14)23-12-15(13-5-2-1-3-6-13)19(22-23)18-7-4-10-24-18/h1-11,15H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLKBBZMZCQYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B5009141.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5009151.png)
![1-(2-methoxybenzyl)-4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5009157.png)

![6-chloro-N-(4-isopropylbenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5009167.png)

![N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5009175.png)
![4-[3-(4-ethylphenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5009181.png)

![N-{3-[(4-nitrophenyl)amino]propyl}acetamide](/img/structure/B5009204.png)

![10-(1-methylethylidene)-4-(4-propoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5009223.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5009239.png)
